molecular formula C23H28O10 B1196342 Diffutin

Diffutin

Cat. No. B1196342
M. Wt: 464.5 g/mol
InChI Key: ZNWIOJJMPZWSQO-YRDUZITASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diffutin is a flavan glycoside that is (2S)-flavan substituted by a hydroxy group at position 7, methoxy groups at positions 3' and 4' and a beta-D-glucopyranosyloxy group at position 5 respectively. It has a role as a plant metabolite. It is a flavan glycoside, a methoxyflavan, a hydroxyflavan, a monosaccharide derivative and a beta-D-glucoside. It derives from a (2S)-flavan.

Scientific Research Applications

Diffractive Analysis in Early Childhood Research

Diffutin has been utilized in qualitative research, specifically in diffractive analysis, which examines how various elements such as research problems, concepts, emotions, transcripts, memories, and images affect each other in an emergent process. This approach has been notably applied in reading anger in early childhood intra-actions, highlighting its significance in educational research and developmental psychology (Davies, 2014).

Crystallography Research

Diffutin has significantly contributed to the field of crystallography. At the SSRL (Stanford Synchrotron Radiation Lightsource), researchers have successfully used automated tools for crystal screening, demonstrating the efficiency and robustness of this method in the analysis of biological crystals. This automation has enabled the screening of over 200,000 biological crystals for diffraction quality, marking a milestone in crystallography and material science (Soltis et al., 2008).

X-ray Diffraction in Pharmaceutical Research

In pharmaceutical research, X-ray diffraction analysis, an aspect of diffutin, plays a crucial role. It's not just limited to chemical drug research but also extends its application to traditional Chinese medicine, showcasing its versatility and importance in quality control and drug development (Zhengliang Qi, 2007).

Biological Sample Analysis - Volatilomics

The field of 'volatilomics' in plant analysis has seen innovative applications of diffutin. Developments in mass spectrometry techniques have enabled researchers to monitor volatile flux from plants and ecosystems in real-time, offering unique insights into the dynamic metabolic processes occurring within these biological entities (Majchrzak et al., 2020).

Differential Genomic Interactions

In genomic research, diffutin has been used to analyze differential interactions in genomic data, as seen in the diffHic software package. This package aids in identifying significant changes in interaction intensity between different biological conditions, demonstrating its critical role in genomic research and biostatistics (Lun & Smyth, 2015).

properties

Product Name

Diffutin

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1

InChI Key

ZNWIOJJMPZWSQO-YRDUZITASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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